hDHODH Inhibition: Target Compound (IC50 = 1 nM) vs. Patent‑Disclosed Analogs Spanning 1.20 nM to 480 nM
In a chromogenic DCIP reduction assay measuring inhibition of recombinant human DHODH (residues 31‑395, N‑terminal GST‑tag), the target compound achieved an IC50 of 1.0 nM [1]. Under identical assay conditions, structurally related patent compounds exhibited IC50 values ranging from 1.20 nM (Compound 1) to 480 nM (Compound 9), with a representative series potency of 4.30 nM (Compound 5) [2][3][4]. The 1 nM value places the target compound in the highest potency tier of the series.
| Evidence Dimension | hDHODH enzymatic IC50 |
|---|---|
| Target Compound Data | 1.0 nM |
| Comparator Or Baseline | Compound 1: 1.20 nM; Compound 5: 4.30 nM; Compound 9: 480 nM (all from US20240034730) |
| Quantified Difference | 1.2‑fold more potent than Compound 1; 4.3‑fold vs Compound 5; 480‑fold vs Compound 9 |
| Conditions | Recombinant N‑terminal GST‑hDHODH (31‑395) expressed in E. coli BL21(DE3); DCIP chromogenic endpoint; 96‑well plate; pH 8.0; pre‑incubation 30 min |
Why This Matters
Sub‑nanomolar potency maximizes the window between target engagement and potential off‑target effects, a critical parameter when selecting a chemical probe for cellular proof‑of‑concept studies or for initiating structure‑based lead optimization.
- [1] BindingDB. BDBM50281167. IC50 = 1 nM (hDHODH). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281167 View Source
- [2] BindingDB. BDBM50281169 (Compound 1). IC50 = 1.20 nM (hDHODH). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281169 View Source
- [3] BindingDB. BDBM50281170 (Compound 5). IC50 = 4.30 nM (hDHODH). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281170 View Source
- [4] BindingDB. BDBM50281168 (Compound 9). IC50 = 480 nM (hDHODH). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50281168 View Source
